N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide
Overview
Description
N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C14H15NO3S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.07726451 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Protecting Group in Organic Synthesis
The 3,4-dimethoxybenzyl moiety, a component of N-(3,4-dimethoxybenzyl)-2-thiophenecarboxamide, has been utilized as a novel N-protecting group in the synthesis of 1,2-thiazetidine 1,1-dioxides. This protecting group can be smoothly eliminated, which is beneficial in organic synthesis (Grunder-Klotz & Ehrhardt, 1991).
Synthesis of Bioactive Compounds
This compound derivatives are involved in the synthesis of various bioactive compounds. One study discusses the synthesis and anti-microbial evaluation of related ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. These compounds demonstrate potential in antimicrobial applications and molecular docking studies (Spoorthy et al., 2021).
Fluorescence Quenching Studies
The compound has been studied for its role in fluorescence quenching, which is relevant in photophysical research. One study investigated the quenching of fluorescence by aniline and carbon tetrachloride, providing insights into quenching mechanisms and photochemical interactions (Patil et al., 2013).
Oligoribonucleotide Synthesis
The 3,4-dimethoxybenzyl group, part of this compound, is used in the synthesis of oligoribonucleotides. This application is significant in the field of nucleic acid chemistry and molecular biology (Takaku, Ito & Imai, 1986).
Crystal Structure Analysis
The compound and its derivatives have been used in crystallography to study the effects of substituents on the crystal structure of related compounds. Such studies are crucial in understanding molecular interactions and structure-property relationships (Urtiaga et al., 1995).
Ligand for Apamin-sensitive Binding Sites
Methoxylated derivatives of this compound have been synthesized and evaluated as ligands for apamin-sensitive Ca2+-activated K+ channels. This research is significant in neuropharmacology and the development of neurological therapeutics (Graulich et al., 2006).
Antimicrobial and Antitumor Activities
Synthesis and characterization of this compound derivatives have been conducted, with studies focusing on their antimicrobial and antitumor activities. These compounds exhibit potential as therapeutic agents in combating various diseases (Talupur et al., 2021).
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-11-6-5-10(8-12(11)18-2)9-15-14(16)13-4-3-7-19-13/h3-8H,9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSKHJNXZQJTGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC=CS2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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